molecular formula C15H11FO4 B578492 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid CAS No. 1365271-46-0

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

Cat. No.: B578492
CAS No.: 1365271-46-0
M. Wt: 274.247
InChI Key: NIODETGWERJTOA-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is an organic compound with the molecular formula C15H11FO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carboxylic acid group and a fluorine atom. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized for cost-effectiveness and yield. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODETGWERJTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742840
Record name 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-46-0
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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